Methyl 3-(hydroxymethyl)-4-methylbenzoate
Overview
Description
“Methyl 3-(hydroxymethyl)-4-methylbenzoate” is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.18 . It is a solid substance stored at refrigerator temperatures .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is stored at refrigerator temperatures . The compound has a molecular weight of 166.18 .Scientific Research Applications
Cosmetic and Food Preservative Applications
Methyl 3-(hydroxymethyl)-4-methylbenzoate, also known as methyl 4-hydroxybenzoate, is widely used as an anti-microbial agent in cosmetics and personal-care products, as well as a food preservative. A study by Sharfalddin et al. (2020) explored its crystal structure, determined through single crystal X-ray analysis at 120 K, revealing a 3D framework formed by extensive intermolecular hydrogen bonding. Further analysis using Hirshfeld surface and computational calculations demonstrated the molecular determinants underlying its known pharmaceutical activity (Sharfalddin et al., 2020).
Analytical and Chemical Synthesis
This compound's structure has been analyzed in various studies to understand its reactivity and potential applications in chemical synthesis. Charlesworth et al. (1953) discussed its condensation with aqueous formaldehyde, yielding lactones with potential pharmaceutical applications (Charlesworth et al., 1953). Sunderland and Watts (1985) studied its hydrolysis and ethanolysis in ethanol-water systems, shedding light on its reactivity in different solvent conditions (Sunderland & Watts, 1985).
Biomedical Applications
Research by Ryzhkova et al. (2020) demonstrated the use of this compound in the synthesis of new compounds for biomedical applications, indicating its potential in drug development and as a therapeutic agent (Ryzhkova et al., 2020).
Environmental and Sustainability Research
In the context of green chemistry, Neufeld et al. (2013) investigated the use of this compound in the benzylic hydroxylation of aromatic compounds, highlighting its role in developing sustainable and efficient catalysts for organic synthesis (Neufeld et al., 2013).
Safety and Hazards
The safety information available indicates that “Methyl 3-(hydroxymethyl)-4-methylbenzoate” should be handled with care. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and any exposed skin thoroughly after handling .
Mechanism of Action
Mode of Action
It is possible that this compound interacts with its targets through a process known as hydroxymethylation . In this process, the methyl group is modified by oxidation, which could potentially lead to changes in the target molecule .
Biochemical Pathways
It is possible that this compound could be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Methyl 3-(hydroxymethyl)-4-methylbenzoate is currently unknown .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Specific details about how these factors influence the action of this compound are currently unknown .
properties
IUPAC Name |
methyl 3-(hydroxymethyl)-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-3-4-8(10(12)13-2)5-9(7)6-11/h3-5,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMKKOCKOHLUSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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